molecular formula C24H22N4O2S B2605384 N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 903261-42-7

N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2605384
M. Wt: 430.53
InChI Key: GXIGKOJOQYRYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

The blockade of orexin receptors, particularly Orexin-1 and Orexin-2 receptors, by compounds structurally related to the specified chemical, has been investigated for its role in sleep modulation. Research has shown that antagonism of these receptors can significantly impact sleep patterns, potentially offering a therapeutic avenue for sleep disorders. The specific roles of OX1R and OX2R in sleep-wake regulation were explored, revealing that OX2R blockade is sufficient to initiate and prolong sleep, implicating the potential of related compounds in sleep disorder treatments (Dugovic et al., 2009).

Anticancer Activity

A study on new quinazolinone-based derivatives, closely related to the specified chemical, showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their utility as effective anti-cancer agents. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential in cancer therapy (Riadi et al., 2021).

Novel Syntheses of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds, which include structures related to the specified chemical, has led to the development of novel synthetic routes. These routes facilitate the production of compounds with potential applications in medicinal chemistry and drug discovery. Such studies not only expand the chemical repertoire available for therapeutic development but also enhance understanding of the mechanisms underlying biological activity (Wenpeng et al., 2014).

Pharmacological Properties and Potential Applications

Investigations into the pharmacological properties of compounds similar to N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide have identified diverse potential applications, including as dopamine agonists and in the modulation of various biological pathways. These studies provide insights into the therapeutic potential of such compounds across a range of conditions, including neurological disorders (Jacob et al., 1981).

Antimicrobial Activity

The synthesis and characterization of new quinazolines derived from compounds structurally related to the specified chemical have been shown to possess potent antimicrobial activities. These findings underscore the potential of such compounds in addressing the need for new antimicrobial agents, especially in the face of growing antibiotic resistance (Desai et al., 2007).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c25-14-18-7-3-4-9-20(18)27-24(30)23(29)26-15-21(22-10-5-13-31-22)28-12-11-17-6-1-2-8-19(17)16-28/h1-10,13,21H,11-12,15-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIGKOJOQYRYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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